2,7-Dibromo-9,9'-spirobifluorene
Overview
Description
2,7-Dibromo-9,9’-spirobifluorene is a 9,9 substituted poly (2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone . It has high photoluminescence and electroluminescent quantum efficiency, making it useful in the development of organic electronic devices .
Synthesis Analysis
The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This process results in a 9,9 substituted poly (2,7-fluorene) .Molecular Structure Analysis
The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .Chemical Reactions Analysis
The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 557.4±50.0 °C at 760 mmHg, and a flash point of 335.1±29.4 °C . It has a molecular weight of 474.19 g/mol .Scientific Research Applications
Synthesis and Fluorescence Variations : An improved synthesis method for pure 2,2'-Dibromo-9,9'-spirobifluorene led to the preparation of fluorescent derivatives with varied fluorescence in solution and solid state (Chiang, Shu, & Chen, 2005).
Amorphous Poly-2,7-fluorene Networks : Novel amorphous poly-2,7-fluorene networks using 2,7-dibromo-9,9'-spirobifluorene showed high glass transition temperatures and good photoluminescence, suitable for multilayer LEDs (Marsitzky, Murray, Scott, & Carter, 2001).
Organic Light-Emitting Material Synthesis : A synthetic procedure for 2,7-dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene was developed, offering high yields and large-scale production potential for full-color display elements (Sun, Li, Liu, Zhuang, & Lou, 2011).
High Triplet-Energy Hosts for Blue Phosphorescent Emitters : Synthesis of ortho-linked 9,9'-spirobifluorenes provided high triplet energies, beneficial as hosts for blue phosphorescent emitters in OLEDs (Fan, Chen, Gan, Yang, Zhong, Qin, & Ma, 2010).
Electron Transport Materials in OLEDs : Modified spirobifluorene materials were developed as electron transport layers in OLEDs, offering improved thermal properties and efficient electron transport (Kang, Lim, & Lee, 2022).
Influence of Molecular Dipoles on OLEDs : Research on dipolar spirobifluorene compounds showed the correlation between molecular dipoles and photoluminescence intensity, impacting OLED performance (Chiang, Tseng, Chen, Hsu, & Shu, 2008).
New Synthesis Routes for Spirobifluorene Diamines : Novel synthetic methods for spirobifluorene diamines were explored for potential applications in polyimide materials (Xiao-hui, 2007).
Highly Luminescent Pyrene Dye Based on Spirobifluorene : A luminescent pyrene dye with a spirobifluorene skeleton was synthesized, showing significant potential in luminescence applications (Sumi & Konishi, 2010).
Electroluminescent Spiro-type Molecules : Studies on electroluminescent spiro molecules focused on their electronic structure and optical properties, relevant for optoelectronic applications (Johansson et al., 1997).
Safety And Hazards
Future Directions
The compound can be used in the preparation of 9,9’-spirobifluorene-based small molecules, which can further be utilized as host materials in organic light emitting diodes (OLEDs) . This suggests potential applications in the field of organic electronics.
Relevant Papers The compound has been discussed in several papers. For instance, a paper titled “Improved Synthesis of 2,2‘-Dibromo-9,9‘-spirobifluorene and Its 2,2‘-Bisdonor-7,7‘-bisacceptor-Substituted Fluorescent Derivatives” discusses its synthesis . Another paper titled “Molecular structure simplification of the most common hole transport materials in perovskite solar cells” discusses its use in perovskite solar cells .
properties
IUPAC Name |
2',7'-dibromo-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJLZKCEPFAKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573926 | |
Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9'-spirobifluorene | |
CAS RN |
171408-84-7 | |
Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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